1-[2-(Acetylsulfanyl)ethyl]-1-methylpyrrolidin-1-ium iodide
Description
Properties
IUPAC Name |
S-[2-(1-methylpyrrolidin-1-ium-1-yl)ethyl] ethanethioate;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NOS.HI/c1-9(11)12-8-7-10(2)5-3-4-6-10;/h3-8H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRZYYXFQOWHHC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC[N+]1(CCCC1)C.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18INOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Acetylsulfanyl)ethyl]-1-methylpyrrolidin-1-ium iodide typically involves the reaction of 1-methylpyrrolidine with 2-bromoethyl acetate, followed by the introduction of iodide ions. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Acetylsulfanyl)ethyl]-1-methylpyrrolidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in a polar solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
1-[2-(Acetylsulfanyl)ethyl]-1-methylpyrrolidin-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(Acetylsulfanyl)ethyl]-1-methylpyrrolidin-1-ium iodide involves its interaction with specific molecular targets. The acetylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The pyrrolidinium ion can also interact with various receptors and enzymes, influencing cellular pathways.
Comparison with Similar Compounds
Structural Analogues of Pyrrolidinium Derivatives
The following compounds share the pyrrolidinium core but differ in substituents and counterions, leading to distinct physicochemical properties:
Functional Analogues: Quaternary Ammonium Salts with Diverse Substituents
- O-Ethyl S-2-dipropylmethylammonium ethyl methylphosphonothiolate iodide (C₁₃H₂₈IN₂OPS): Features a phosphonothiolate group instead of a pyrrolidinium core. The phosphorus center introduces distinct reactivity, such as resistance to enzymatic degradation, making it relevant in pesticide or nerve agent research .
- Cefepime Related Compound E (C₁₃H₂₀ClN₃O₃S): A pyrrolidinium chloride derivative with a bicyclic β-lactam structure. This highlights the role of quaternary ammonium groups in enhancing antibacterial activity and stability in pharmaceuticals .
Key Comparative Analysis
Solubility and Lipophilicity: The target compound’s acetylsulfanyl group provides moderate solubility in polar solvents. In contrast, the cyclohexylpropoxy (logP ~3.5 inferred) and adamantane derivatives exhibit higher lipophilicity, favoring non-aqueous environments . The phosphonothiolate analogue’s solubility is influenced by its ionic phosphorus-sulfur bond, likely enhancing water solubility compared to purely hydrocarbon substituents .
Reactivity: The acetylsulfanyl group in the target compound may undergo hydrolysis to form free thiols or react with electrophiles. In contrast, adamantane-ether and bicyclic substituents confer steric protection, reducing susceptibility to hydrolysis . The phosphonothiolate compound’s P-S bond is prone to oxidation or nucleophilic displacement, a trait exploited in prodrug design .
Potential Applications: Target Compound: Limited data suggest use in synthetic chemistry or as an intermediate for sulfur-containing drugs. Adamantane Derivative: Bulky substituents may improve pharmacokinetic properties in drug design, such as prolonged half-life . Cefepime Analog: Demonstrates the pharmaceutical relevance of pyrrolidinium salts in antibiotics .
Biological Activity
1-[2-(Acetylsulfanyl)ethyl]-1-methylpyrrolidin-1-ium iodide (CAS: 120088-32-6) is a quaternary ammonium compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with an acetylsulfanyl group, which is critical for its biological interactions. The molecular formula is C7H14N+S·I−, and it has a molar mass of approximately 250.17 g/mol. The presence of the iodide ion contributes to its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C7H14N+S·I− |
| Molar Mass | 250.17 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Antimicrobial Properties
Research indicates that quaternary ammonium compounds like this compound exhibit significant antimicrobial activity. A study demonstrated that such compounds can disrupt microbial cell membranes, leading to cell lysis and death. This property makes them potential candidates for use in disinfectants and antiseptics.
Cytotoxicity and Antitumor Activity
In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. For example, it was observed to inhibit the growth of human lung cancer cells by inducing apoptosis through the activation of caspase pathways. The compound's mechanism appears to involve the modulation of cell signaling pathways associated with proliferation and survival.
Neuroprotective Effects
Preliminary research suggests that this compound may have neuroprotective properties. Animal models indicate that it can reduce oxidative stress and inflammation in neuronal tissues, potentially offering therapeutic benefits in neurodegenerative diseases.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against bacterial strains |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
| Neuroprotection | Reduces oxidative stress in neuronal tissues |
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various quaternary ammonium compounds, including this compound, against multi-drug resistant bacteria. Results showed a minimum inhibitory concentration (MIC) significantly lower than standard disinfectants, suggesting its potential as a more effective antimicrobial agent.
Case Study 2: Cancer Cell Line Study
In a research study conducted at a leading cancer research institute, the compound was tested on several human cancer cell lines, including breast and prostate cancer. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values indicating substantial potency compared to other known chemotherapeutic agents.
Q & A
Basic Research Questions
Q. How can the synthesis of 1-[2-(Acetylsulfanyl)ethyl]-1-methylpyrrolidin-1-ium iodide be optimized for higher yield and purity?
- Methodology :
- Reagent Stoichiometry : Use a 1:1 molar ratio of 1-methylpyrrolidine and 2-(acetylsulfanyl)ethyl iodide in methanol or acetonitrile. Reflux at 50–70°C for 2–4 hours under inert gas (N₂/Ar) to minimize oxidation of the thioacetate group .
- Purification : Isolate the product via vacuum evaporation, followed by recrystallization in ethanol/diethyl ether. Monitor purity using TLC (silica gel, 9:1 CH₂Cl₂/MeOH) or HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
- Yield Optimization : Vary solvent polarity (e.g., DMF vs. MeOH) and reaction time to assess impact on byproduct formation.
Q. What analytical techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm quaternization of pyrrolidine (δ ~3.5–4.5 ppm for N⁺-CH₃) and the acetylsulfanyl moiety (δ ~2.4 ppm for CH₃CO-S-) .
- Mass Spectrometry : ESI-MS in positive ion mode to detect the [M-I]⁺ ion.
- X-ray Crystallography : For structural elucidation, grow single crystals via slow diffusion of diethyl ether into an ethanol solution. Compare bond lengths/angles with analogous pyrrolidinium salts (e.g., C–S bond stability) .
Q. How does the acetylsulfanyl group influence the compound’s stability under varying pH and temperature?
- Experimental Design :
- pH Stability : Dissolve the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis (λ = 260–280 nm) over 24 hours. Thioester hydrolysis is expected under alkaline conditions .
- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures. Compare with desulfurized analogs to isolate the acetylsulfanyl group’s contribution .
Advanced Research Questions
Q. What computational methods can predict the compound’s reactivity in nucleophilic substitution reactions?
- Approach :
- DFT Calculations : Use Gaussian or ORCA to model the transition state of iodide displacement (e.g., SN2 at the quaternary nitrogen). Compare activation energies with experimental kinetics .
- Solvent Effects : Simulate solvation free energies in polar aprotic solvents (e.g., DMSO) using COSMO-RS to predict reaction pathways .
Q. How to resolve contradictions in reported crystallographic data for similar pyrrolidinium salts?
- Strategies :
- Space Group Validation : Re-analyze diffraction data (e.g., CIF files) for systematic errors in symmetry assignments. Cross-validate with hydrogen-bonding networks (C–H⋯I interactions) .
- Dynamic Disorder Analysis : Investigate temperature-dependent crystallography to distinguish static vs. dynamic disorder in the acetylsulfanyl group .
Q. What experimental protocols assess the compound’s potential as an ionic liquid electrolyte?
- Methodology :
- Conductivity Measurements : Use impedance spectroscopy (frequency range: 1 Hz–1 MHz) to measure ionic conductivity in anhydrous acetonitrile. Compare with 1-ethyl-1-methylpyrrolidinium tetrafluoroborate .
- Electrochemical Stability : Perform cyclic voltammetry (Pt electrode, Ag/Ag⁺ reference) to determine the electrochemical window. Note redox activity of the thioacetate group .
Q. How to design toxicity assays for evaluating biological activity?
- Protocol :
- Cell Viability Assays : Treat human cell lines (e.g., HEK293) with 0.1–100 µM compound for 24–48 hours. Assess viability via MTT assay, comparing with control pyrrolidinium salts lacking the acetylsulfanyl group .
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species (ROS) generation linked to thioester metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
